molecular formula C12H15N3O2S B8610682 N-(2-aminopropyl)-5-isoquinolinesulfonamide

N-(2-aminopropyl)-5-isoquinolinesulfonamide

Cat. No.: B8610682
M. Wt: 265.33 g/mol
InChI Key: ZGUQVKFXDFFLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminopropyl)-5-isoquinolinesulfonamide is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(2-aminopropyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C12H15N3O2S/c1-9(13)7-15-18(16,17)12-4-2-3-10-8-14-6-5-11(10)12/h2-6,8-9,15H,7,13H2,1H3

InChI Key

ZGUQVKFXDFFLBL-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC2=C1C=CN=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of 10% hydrochloride was dissolved 3.0 g of N-(2-acetylaminopropyl)-5-isoquinolinesulfonamide as obtained above, and the mixture was stirred at a temperature of 90° C. to 100° C. for 36 hours. The reaction solution was washed with chloroform, rendered alkaline with 1N sodium hydroxide and extracted with chloroform. The chloroform layer was washed with water, dried with anhydrous magnesium sulfate, and the chloroform was distilled threfrom under reduced pressure. The residue thus obtained was subjected to an alumina column chromatography (alumina: 70 g; solvent: chloroform) to give 1.44 g of N-(2-aminopropyl)-5-isoquinolinesulfonamide in a yield of 56%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-acetylaminopropyl)-5-isoquinolinesulfonamide
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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